molecular formula C14H18IN5O2 B13985515 tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate

tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate

Cat. No.: B13985515
M. Wt: 415.23 g/mol
InChI Key: AAAGPBPQCFWEQY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, iodination, and subsequent functionalization to introduce the azetidine and tert-butyl ester groups. Common reagents used in these steps include iodine, tert-butyl bromoacetate, and various catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom can yield various derivatives with different functional groups, while coupling reactions can produce complex molecules with extended aromatic systems .

Scientific Research Applications

Tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the azetidine ring.

Properties

Molecular Formula

C14H18IN5O2

Molecular Weight

415.23 g/mol

IUPAC Name

tert-butyl 3-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H18IN5O2/c1-14(2,3)22-13(21)19-4-8(5-19)20-6-9(15)10-11(16)17-7-18-12(10)20/h6-8H,4-5H2,1-3H3,(H2,16,17,18)

InChI Key

AAAGPBPQCFWEQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C3=C(N=CN=C32)N)I

Origin of Product

United States

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